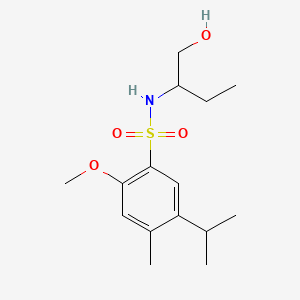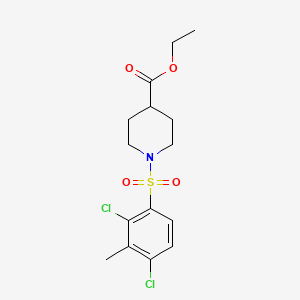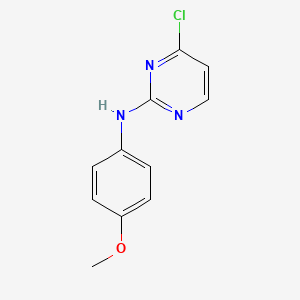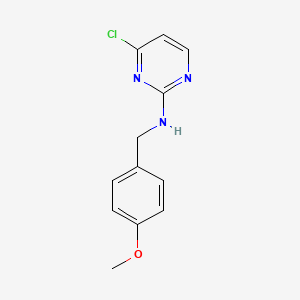amine CAS No. 1246822-00-3](/img/structure/B603106.png)
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxypropyl)amine is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with chloro, hydroxypropyl, methyl, and pentyloxy groups, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxypropyl)amine typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-(pentyloxy)benzenesulfonyl chloride.
Chlorination: The benzene ring is chlorinated using a chlorinating agent like thionyl chloride (SOCl2) to introduce the chloro group.
Hydroxypropylation: The hydroxypropyl group is introduced through a nucleophilic substitution reaction using 2-hydroxypropylamine.
Sulfonamide Formation: The final step involves the reaction of the intermediate with ammonia or an amine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a drug candidate, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in bacterial cell wall synthesis or metabolic pathways.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for bacterial infections.
Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.
Uniqueness
[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](2-hydroxypropyl)amine is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other sulfonamides.
Properties
CAS No. |
1246822-00-3 |
|---|---|
Molecular Formula |
C15H24ClNO4S |
Molecular Weight |
349.9g/mol |
IUPAC Name |
5-chloro-N-(2-hydroxypropyl)-4-methyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C15H24ClNO4S/c1-4-5-6-7-21-14-8-11(2)13(16)9-15(14)22(19,20)17-10-12(3)18/h8-9,12,17-18H,4-7,10H2,1-3H3 |
InChI Key |
YPKJIGFITQHTSC-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603023.png)
![Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603025.png)
![Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603026.png)
![Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate](/img/structure/B603028.png)

amine](/img/structure/B603030.png)
![5-ethoxy-N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B603032.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B603034.png)
amine](/img/structure/B603040.png)
amine](/img/structure/B603041.png)
![(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine](/img/structure/B603043.png)


